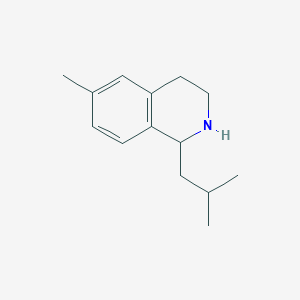

6-Methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline

Beschreibung

Eigenschaften

IUPAC Name |

6-methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-10(2)8-14-13-5-4-11(3)9-12(13)6-7-15-14/h4-5,9-10,14-15H,6-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDOVFNCLKDCEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(NCC2)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Pictet–Spengler Cyclization

The Pictet–Spengler reaction remains the most widely employed method for constructing tetrahydroisoquinoline frameworks. This acid-catalyzed condensation between β-arylethylamines and carbonyl compounds enables direct ring formation. For 6-methyl derivatives, 3-methylphenethylamine serves as a starting material, reacting with formaldehyde under acidic conditions (e.g., HBr or HCl) to yield the tetrahydroisoquinoline skeleton. In a representative protocol, bromination of a methoxy-substituted intermediate (e.g., 12 to 13 ) precedes cyclization with formaldehyde, followed by demethylation and catalytic debromination (Pd/C, H₂) to furnish the 6-methyl variant.

Bischler–Napieralski Reaction

The Bischler–Napieralski reaction offers an alternative route via cyclodehydration of amides. While less common for 6-methyl derivatives, this method involves treating N-acyl-β-arylethylamines with phosphoryl chloride (POCl₃) to form dihydroisoquinolines, which are subsequently hydrogenated to the tetrahydro form. However, this approach requires careful optimization to avoid over-oxidation and byproduct formation.

N-Alkylation Strategies for Isobutyl Functionalization

Alkyl Halide-Based Alkylation

Direct alkylation of the tetrahydroisoquinoline nitrogen with 2-methylpropyl bromide under basic conditions (e.g., K₂CO₃ or NEt₃) represents a straightforward method. However, over-alkylation and competing elimination reactions necessitate controlled stoichiometry and low temperatures.

Reductive Amination

Reductive amination using isobutyraldehyde and a borohydride reagent (e.g., NaBH₃CN) offers superior selectivity. This one-pot method avoids the need for pre-formed alkyl halides and minimizes byproducts. For instance, reacting the tetrahydroisoquinoline amine with isobutyraldehyde in methanol under hydrogenation conditions (Raney Ni, H₂) achieves efficient N-isobutyl incorporation.

Modern Methodological Innovations

Catalytic Debromination and Demethylation

Recent advances leverage catalytic hydrogenation for simultaneous debromination and demethylation. Palladium on carbon (Pd/C) in acetic acid effectively removes bromine atoms while preserving the methyl substituent, streamlining the synthesis of 6-methyl derivatives.

Coupling Reagents for Intermediate Functionalization

Carbodiimide-based coupling agents (e.g., EDC·HCl) facilitate amide bond formation in multi-step syntheses. For example, coupling Boc-protected tetrahydroisoquinoline carboxylic acids with isobutylamine precursors enables modular N-alkylation.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Pictet–Spengler | Cyclization, debromination | 45–60 | High regioselectivity | Requires harsh acids |

| Bischler–Napieralski | Cyclodehydration, hydrogenation | 30–40 | Compatible with electron-rich rings | Low yield, byproduct formation |

| Reductive Amination | Aldehyde condensation, hydrogenation | 50–65 | Mild conditions, high selectivity | Sensitive to moisture |

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding isoquinoline derivatives.

Reduction: Reduction reactions can convert the compound to more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroisoquinoline core.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst

Substitution: Reagents such as alkyl halides for alkylation or acyl chlorides for acylation under basic or acidic conditions

Major Products Formed

Oxidation: Isoquinoline derivatives

Reduction: More saturated tetrahydroisoquinoline derivatives

Substitution: Various substituted tetrahydroisoquinoline compounds

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-Methyl-TIQ serves as a crucial building block in the design and synthesis of novel pharmaceuticals. Its tetrahydroisoquinoline structure is known for its ability to interact with various biological targets, particularly in the central nervous system (CNS).

Key Insights:

- Opioid Receptor Modulation : Research indicates that derivatives of tetrahydroisoquinoline can act as potent and selective antagonists for the kappa opioid receptor (KOR). For instance, a study demonstrated that certain analogues exhibited significant selectivity for KOR over mu and delta opioid receptors, making them promising candidates for treating pain without the addictive properties associated with traditional opioids .

- Neuroprotective Properties : Some studies suggest that compounds related to 6-Methyl-TIQ may possess neuroprotective effects, which could be beneficial in conditions such as neurodegenerative diseases. The modulation of neurotransmitter systems through KOR antagonism may play a role in these protective mechanisms.

Neuropharmacology

The neuropharmacological applications of 6-Methyl-TIQ are particularly noteworthy. Its interaction with opioid receptors highlights its potential in developing therapies for various CNS disorders.

Case Studies:

- Kappa Opioid Receptor Antagonists : A series of studies have focused on the synthesis and evaluation of KOR antagonists based on the tetrahydroisoquinoline scaffold. For example, compounds derived from 6-Methyl-TIQ were tested for their binding affinity and selectivity towards opioid receptors, revealing promising results that could lead to new treatments for depression and anxiety disorders .

Synthesis of Bioactive Compounds

In addition to its direct pharmacological applications, 6-Methyl-TIQ is utilized as an intermediate in synthesizing other biologically active molecules.

Synthesis Pathways:

- Pharmaceutical Intermediates : The compound can be modified to create various derivatives that may enhance therapeutic efficacy or reduce side effects. For instance, structural modifications have been explored to improve solubility and bioavailability of the resulting compounds .

- Diverse Chemical Transformations : The versatility of the tetrahydroisoquinoline framework allows for numerous chemical transformations, facilitating the development of complex molecular architectures that are critical in drug discovery .

Data Table: Applications Summary

Wirkmechanismus

The mechanism of action of 6-Methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes involved in neurotransmitter synthesis and degradation, and ion channels.

Pathways Involved: It can modulate signaling pathways related to dopamine, serotonin, and other neurotransmitters, potentially leading to neuroprotective and antidepressant effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Lipophilicity

Pharmacological Implications

- κ-opioid receptor antagonists (e.g., compounds 7 and 8 ) rely on hydrogen-bonding motifs (carboxamide, hydroxy), which are absent in the target compound, suggesting divergent biological targets .

- Neurotoxicity: While MPTP (a tetrahydropyridine) is structurally distinct, its mechanism highlights the importance of evaluating tetrahydroisoquinoline derivatives for unintended neurotoxic effects, especially with lipophilic substituents .

Biologische Aktivität

Overview

6-Methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline is a member of the tetrahydroisoquinoline family, which has garnered attention due to its diverse biological activities. This compound features a unique structure with a methyl group at the 6-position and a 2-methylpropyl substituent at the 1-position, which influences its pharmacological profile. Research indicates that tetrahydroisoquinolines exhibit neuroprotective, antidepressant, and anti-addictive properties among others.

The biological activity of 6-Methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline is primarily attributed to its interaction with neurotransmitter systems and various molecular targets.

Key Mechanisms:

- Neurotransmitter Interaction: The compound may influence dopamine and serotonin pathways, suggesting potential antidepressant effects.

- Antioxidant Activity: It may act as an indirect antioxidant by inducing the expression of protective enzymes against oxidative stress caused by neurotoxins .

- Monoamine Oxidase Inhibition: Similar compounds have shown reversible inhibition of monoamine oxidase A and B (MAO-A and MAO-B), which could enhance monoamine levels in the brain .

Biological Activities

Research has highlighted several biological activities associated with 6-Methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline:

- Neuroprotection: Studies indicate that related compounds protect mesencephalic neurons from neurotoxins such as 6-hydroxydopamine and rotenone. This suggests potential applications in neurodegenerative diseases like Parkinson's disease .

- Antidepressant Effects: The modulation of serotonin and dopamine pathways indicates possible antidepressant properties. Compounds within this class have been shown to restore altered neurotransmitter levels in various animal models .

- Anti-addictive Properties: Some tetrahydroisoquinolines have demonstrated efficacy in reducing dependency behaviors in preclinical models .

Neuroprotective Effects

A significant study examined the neuroprotective effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline (MeTIQ), a structural analogue. This study found that MeTIQ provided protection against multiple dopaminergic neurotoxins in cultured rat neurons. The results indicated that the compound's protective action was particularly effective in tyrosine hydroxylase-positive neurons, emphasizing its potential for therapeutic applications in Parkinson's disease .

Antioxidative Mechanisms

Another study focused on the antioxidative properties of tetrahydroisoquinolines. It was found that these compounds could mitigate oxidative stress induced by neurotoxic agents. This antioxidative effect is crucial for developing treatments for conditions characterized by oxidative damage .

Comparative Analysis

To better understand the unique properties of 6-Methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline compared to related compounds, a comparison table is provided below:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 6-Methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline | Methyl at C6 and 2-methylpropyl at C1 | Neuroprotective, antidepressant |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Methyl at C1 | Neuroprotective |

| Tetrahydroisoquinoline | No substitutions | Limited biological activity |

Q & A

Q. What are the foundational synthetic strategies for preparing 6-methyl-1-(2-methylpropyl)-tetrahydroisoquinoline derivatives?

The synthesis of substituted tetrahydroisoquinolines typically involves cyclization of precursors such as phenethylamines or benzaldehydes. For example, a three-step protocol using phenethylamine as a starting material includes acetylation with acetyl chloride, cyclization with polyphosphoric acid (PPA), and reduction with potassium borohydride (KBH₄) to yield 1-methyl derivatives . Modifications for branched alkyl substituents (e.g., 2-methylpropyl) may require adjusting precursors or introducing alkylation steps. Reaction conditions (e.g., solvent, temperature, catalyst) significantly influence regioselectivity and yield .

Q. What analytical methods are critical for structural characterization of this compound?

Nuclear magnetic resonance (¹H/¹³C NMR) and mass spectrometry (ESI-MS) are essential for confirming molecular structure. For example, in 1-methyl derivatives, NMR signals at δ 2.3–2.7 ppm (multiplet) correspond to the tetrahydroisoquinoline ring protons, while alkyl substituents (e.g., 2-methylpropyl) show distinct splitting patterns . High-resolution mass spectrometry (HRMS) can verify molecular weight and purity (>95%) .

Q. How are preliminary biological activities screened for this compound?

Standard assays include:

- Antimicrobial activity : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Fluorometric assays targeting kinases or proteases .

Advanced Research Questions

Q. How do alkyl chain length and branching (e.g., 2-methylpropyl vs. linear C6–C17) influence bioactivity?

Longer alkyl chains (C6–C17) may enhance lipophilicity and membrane permeability but reduce solubility. For instance, 1-alkyl derivatives with branched chains (e.g., 2-methylpropyl) show improved metabolic stability compared to linear analogs due to steric hindrance against enzymatic degradation . Computational modeling (e.g., logP calculations) and in vitro ADMET profiling are recommended to optimize pharmacokinetics .

Q. What mechanistic insights exist for its antimicrobial or anticancer activity?

The compound may inhibit bacterial DNA gyrase or disrupt fungal ergosterol biosynthesis. In cancer models, it could induce apoptosis via caspase-3 activation or inhibit topoisomerase II . Target validation requires knock-out studies (e.g., CRISPR-Cas9) and competitive binding assays (e.g., SPR) .

Q. How can synthetic methodologies address regioselectivity challenges in functionalizing the tetrahydroisoquinoline core?

- Electrophilic substitution : Use directing groups (e.g., methoxy) to control position selectivity .

- Transition-metal catalysis : Pd-mediated cross-coupling for C–H functionalization at the 6- or 7-position .

- Asymmetric synthesis : Chiral auxiliaries (e.g., Evans’ oxazolidinones) for enantioselective alkylation .

Q. How should researchers resolve contradictions in reported reaction yields or bioactivity data?

Discrepancies may arise from:

- Reaction conditions : Temperature, solvent polarity, or catalyst loading (e.g., PPA vs. POCl₃ for cyclization) .

- Analytical variability : Normalize bioactivity data using internal controls (e.g., doxorubicin for cytotoxicity assays) .

- Structural analogs : Subtle differences in substituents (e.g., methoxy vs. methylsulfonyl groups) can drastically alter activity .

Q. What strategies enable selective modification of the tetrahydroisoquinoline scaffold for SAR studies?

- Protecting groups : Use tert-butyloxycarbonyl (Boc) to temporarily block reactive amines during functionalization .

- Late-stage diversification : Introduce substituents via Buchwald–Hartwig amination or Suzuki–Miyaura coupling .

Q. How can computational chemistry guide the design of derivatives with enhanced activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.